3-(4-Fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine
Description
3-(4-Fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine is a pyridazine derivative featuring a 4-fluorophenyl group at position 3 and a 4-(2-methoxyphenyl)piperazinyl moiety at position 6. Its molecular formula is C21H21FN4O, with a molecular weight of 364.38 g/mol.
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O/c1-27-20-5-3-2-4-19(20)25-12-14-26(15-13-25)21-11-10-18(23-24-21)16-6-8-17(22)9-7-16/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSXWYXLUQYDSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-Fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it could act as an inhibitor or activator of certain pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Table 1: Substituent and Physicochemical Comparisons
- Electronic Effects : The 4-fluorophenyl group in the target compound is electron-withdrawing, enhancing stability compared to chlorine in ’s analog. However, chlorine’s larger atomic size may increase steric hindrance .
- Polarity : The propane-2-sulfonyl group in F807-1382 () introduces polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration compared to the target compound’s hydrophobic 4-fluorophenyl group .
Key Differences :
Structural and Spectroscopic Comparisons
- NMR Shifts : ’s compound 10 shows aromatic proton shifts at δ 6.8–7.3 ppm , consistent with the target compound’s expected shifts for fluorophenyl and methoxyphenyl groups .
- IR Spectroscopy : The target compound’s C-F stretch (~1220 cm⁻¹) and piperazine N-H bend (~1600 cm⁻¹) align with analogs in and .
Biological Activity
3-(4-Fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 401.49 g/mol. The compound features a pyridazine core substituted with a fluorophenyl and a piperazine moiety, which may influence its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes. The piperazine group is known for its role in modulating serotonin and dopamine receptors, which could be relevant for neuropharmacological effects.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of various pyridazine derivatives, including the target compound. The cytotoxicity was assessed using L929 fibroblast cells. The results indicated:
- T3 : Complete cell death at concentrations of 50 µM and 100 µM; IC50 = 27.05 µM.
- T6 : No significant cell death at any concentration tested; IC50 = 120.6 µM.
These findings suggest that while some derivatives exhibit cytotoxic properties, others like T6 might be more suitable for further development due to their lower toxicity profiles .
Efficacy in Disease Models
Further investigations into the biological activity of related compounds have shown promise in disease models. For instance, derivatives were tested against Plasmodium berghei in mouse models, demonstrating moderate efficacy in reducing parasitemia, which highlights their potential as antiparasitic agents .
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound, the following table summarizes key findings from various studies on related compounds:
| Compound | Target Disease/Cell Type | IC50 (µM) | Observations |
|---|---|---|---|
| This compound | L929 Fibroblasts | Not yet determined | Potentially low toxicity based on structure |
| T3 | L929 Fibroblasts | 27.05 | High cytotoxicity at higher concentrations |
| T6 | L929 Fibroblasts | 120.6 | No significant cytotoxicity |
| Dihydroquinazolinone derivatives | Plasmodium berghei | Varied | Moderate efficacy observed in vivo |
Case Studies and Research Findings
Recent literature emphasizes the importance of modifying structural components to enhance biological activity while minimizing toxicity. For instance, the incorporation of polar functionalities has been shown to improve solubility and metabolic stability without compromising efficacy against targeted diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
